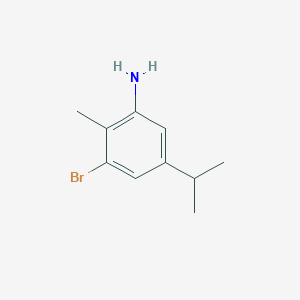
3-Bromo-5-isopropyl-2-methylbenzenamine
Overview
Description
3-Bromo-5-isopropyl-2-methylbenzenamine is an aromatic amine compound with the molecular formula C10H14BrN. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to a benzene ring, along with an amine group. It is a versatile chemical with applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-2-methylbenzenamine typically involves the bromination of 5-isopropyl-2-methylbenzenamine. This process can be carried out using bromine or a brominating agent in the presence of a catalyst. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyl-2-methylbenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation reactions can produce nitrobenzenes or nitrosobenzenes.
Scientific Research Applications
3-Bromo-5-isopropyl-2-methylbenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropyl-2-methylbenzenamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzenamine
- 5-Isopropyl-2-methylbenzenamine
- 3-Bromo-5-methylbenzenamine
Comparison: Compared to similar compounds, 3-Bromo-5-isopropyl-2-methylbenzenamine is unique due to the specific arrangement of its functional groups. The presence of both the isopropyl and methyl groups, along with the bromine atom, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZDEHVCWCTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)
![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)
![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)






![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)
